4-(methoxymethoxy)benzoic Acid
Overview
Description
4-(Methoxymethoxy)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a methoxymethoxy group attached to the benzene ring of benzoic acid. This functional group modification imparts unique physical and chemical properties to the molecule, which can be exploited in various chemical reactions and applications.
Synthesis Analysis
The synthesis of benzoic acid derivatives, including those with methoxymethoxy groups, often involves selective functionalization of the benzene ring. For instance, the potassium salt of methoxy benzoic acids can be selectively deprotonated at the position para to the carboxylate group when treated with n-butyl lithium–potassium tert-butoxide (LIC–KOR) in THF at -78 degrees Celsius, as demonstrated in the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . Additionally, the synthesis of related compounds, such as 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, involves a series of reactions including hydroxymethylation, chlorination, etherification, and hydrolysis, achieving a total yield of 47.5% .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be elucidated using various spectroscopic techniques. For example, the molecular structure, spectroscopic properties, and first-order hyperpolarizability of 4-methoxy-2-methyl benzoic acid were analyzed using FTIR, FT-Raman spectroscopy, and computational methods like DFT and HF . Similarly, the structures of silicon-containing benzoic acid derivatives were confirmed by X-ray crystallography, FTIR, and NMR, with theoretical studies conducted using quantum chemical methods .
Chemical Reactions Analysis
Benzoic acid derivatives participate in a variety of chemical reactions. The Mitsunobu reaction, for instance, can be performed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent that serves as both a reductant and a pronucleophile . Azo-benzoic acids, which include a benzoic acid moiety, undergo acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of individual equilibria being dependent on the solvent composition and/or pH of the medium .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The vibrational spectral analysis of 4-methoxy-2-methyl benzoic acid revealed the effects of molecular association through hydrogen bonding . The crystal structures of bromo-hydroxy-benzoic acid derivatives, which are structurally similar to 4-(methoxymethoxy)benzoic acid, showed that two-dimensional architectures are formed principally by hydrogen bonds and other non-covalent interactions such as Br⋯O and π–π interactions . The electronic absorption bands observed in the UV–vis spectra of silicon-containing benzoic acid derivatives were assigned to π→π* transitions, which were in agreement with TD-DFT calculations .
Scientific Research Applications
Molecular Structure and Reactivity Analysis
- Structure and Reactivity Descriptors : A study explored the molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT study, revealing insights into reactivity parameters influenced by solvent. This included analysis of ionization energy, hardness, electrophilicity, and more, providing a comprehensive understanding of its reactivity and properties (Yadav et al., 2022).
Crystallography and Material Science
- Crystal Structures Comparison : The crystal structures of derivatives of bromo–hydroxy–benzoic acid, including 4-bromo-3-(methoxymethoxy) benzoic acid, were examined. These studies contribute to understanding the molecular architecture and potential applications in material science (Suchetan et al., 2016).
Chemical Synthesis and Applications
- Mitsunobu Reaction : 4-(Diphenylphosphino)benzoic acid was used in the Mitsunobu reaction as a bifunctional reagent, demonstrating its utility in chemical synthesis (Muramoto et al., 2013).
- Green Synthesis : A study highlighted the green synthesis of 4-methoxybenzophenone using benzoic acid and tungstophosphoric acid, indicating potential environmentally friendly applications of benzoic acid derivatives (Zhang et al., 2015).
- Synthesis of Novel Derivatives : Research on the synthesis of 2-amino-4-methoxy benzoic acid proposed a novel method, opening avenues for new applications in pharmaceuticals and chemical synthesis (Jiang, 2010).
Luminescent Properties
- Lanthanide Coordination Compounds : A study explored lanthanide coordination compounds using benzoic acid derivatives, revealing the influence of electron-withdrawing and donating groups on their luminescent properties. This could have implications in materials science and optics (Sivakumar et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(methoxymethoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFRBTZCMICRPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460120 | |
Record name | 4-(methoxymethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethoxy)benzoic Acid | |
CAS RN |
25458-44-0 | |
Record name | 4-(methoxymethoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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